molecular formula C6H6N4S B094778 1-Methyl-6-thiopurine CAS No. 1006-22-0

1-Methyl-6-thiopurine

Cat. No. B094778
CAS RN: 1006-22-0
M. Wt: 166.21 g/mol
InChI Key: AXJTXAKFWQGTLR-UHFFFAOYSA-N
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Description

1-Methyl-6-thiopurine is a synthetic compound that is used in scientific research for its potential therapeutic properties. It is a purine analog that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various cellular processes. In

Mechanism Of Action

The mechanism of action of 1-Methyl-6-thiopurine is not fully understood, but it is believed to involve the inhibition of purine synthesis and incorporation into DNA. This leads to the disruption of DNA replication and repair, ultimately resulting in cell death. Additionally, it has been shown to activate the immune system by increasing the production of cytokines and chemokines.

Biochemical And Physiological Effects

1-Methyl-6-thiopurine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and activate the immune system. Additionally, it has been shown to have anti-inflammatory properties and may have potential therapeutic applications for autoimmune diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Methyl-6-thiopurine in lab experiments is its specificity for purine synthesis and incorporation into DNA. This allows for the study of specific cellular processes without affecting other cellular pathways. Additionally, it has a relatively low toxicity profile, making it a safer alternative to other chemotherapeutic agents.
However, there are also limitations to using 1-Methyl-6-thiopurine in lab experiments. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 1-Methyl-6-thiopurine. One area of research is the development of more potent analogs with improved pharmacokinetic properties. Additionally, the role of 1-Methyl-6-thiopurine in the immune system and its potential applications for autoimmune diseases warrants further investigation. Finally, the potential synergistic effects of 1-Methyl-6-thiopurine with other chemotherapeutic agents should be explored to improve its effectiveness as a cancer treatment.
Conclusion
In conclusion, 1-Methyl-6-thiopurine is a synthetic compound that has a variety of potential applications in scientific research. Its specificity for purine synthesis and incorporation into DNA makes it a useful tool for studying various cellular processes, and its antiviral and anticancer properties make it a potential therapeutic agent. While there are limitations to its use in lab experiments, there are several future directions for research on 1-Methyl-6-thiopurine that may lead to improved therapeutic options for various diseases.

Synthesis Methods

The synthesis of 1-Methyl-6-thiopurine involves the reaction of 6-thioguanine with methyl iodide in the presence of a strong base. The resulting compound is then purified using various chromatography techniques to obtain a high-purity product. This synthesis method has been optimized to produce large quantities of 1-Methyl-6-thiopurine for use in scientific research.

Scientific Research Applications

1-Methyl-6-thiopurine has been used in a variety of scientific research applications, including cancer research, virology, and immunology. It has been shown to have antiviral and anticancer properties, making it a potential therapeutic agent for these diseases. Additionally, it has been used to study the role of purine analogs in cellular processes such as DNA replication and repair.

properties

CAS RN

1006-22-0

Product Name

1-Methyl-6-thiopurine

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

1-methyl-7H-purine-6-thione

InChI

InChI=1S/C6H6N4S/c1-10-3-9-5-4(6(10)11)7-2-8-5/h2-3H,1H3,(H,7,8)

InChI Key

AXJTXAKFWQGTLR-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(C1=S)NC=N2

Canonical SMILES

CN1C=NC2=C(C1=S)NC=N2

Other CAS RN

1006-22-0

synonyms

1,7-Dihydro-1-methyl-6H-purine-6-thione

Origin of Product

United States

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